2,5-Bis(tri-n-butylstannyl)furan
Overview
Description
2,5-Bis(tri-n-butylstannyl)furan, also known as Bu3SnFur, is an organotin compound derived from the furan ring system . It is a white powder with a molecular formula of C24H54O2Sn2 and a molecular weight of 635.86 g/mol. It is widely used in the field of organic synthesis due to its unique properties.
Synthesis Analysis
Bu3SnFur can be synthesized by the reaction of furan and tri-n-butyltin chloride in the presence of a catalyst such as copper powder or mercury chloride. The compound can be purified by recrystallization or column chromatography.
Molecular Structure Analysis
The molecular structure of 2,5-Bis(tri-n-butylstannyl)furan is represented by the IUPAC name tributyl [5- (tributylstannyl)-2-furyl]stannane . The InChI code for this compound is 1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;61-3-4-2;;/h1-2H;61,3-4H2,2H3 .
Physical And Chemical Properties Analysis
Bu3SnFur is a stable and soluble compound that is usually stored in a dry and cool place. It has a melting point of 80-83°C and a boiling point of 290°C. Bu3SnFur is stable under normal conditions but can decompose in the presence of oxygen or moisture.
Scientific Research Applications
Synthesis of Antimicrobial Agents
Research indicates that derivatives of 2,5-bis(tri-n-butylstannyl)furan have potential as antimicrobial agents. For instance, studies have shown that dicationic 2,5-bis(4-guanidinophenyl)furans, synthesized from 2,5-bis[tri-n-butylstannyl]furan, exhibit significant antimicrobial activity, including against Mycobacterium tuberculosis and various fungal species (Stephens et al., 2001).
Regiospecific Synthesis of Disubstituted Furans
The compound is used in the regiospecific synthesis of unsymmetrical disubstituted furans. This process involves a tin–lithium exchange reaction from 3,4-bis(tri-n-butylstannyl)furan, yielding various monosubstituted stannylfurans, which are then converted into unsymmetrical 3,4-disubstituted furans (Yang & Wong, 1992).
Novel Synthesis of 'Reversed' Diamidino Aryl- and Azaheterocycle-Substituted Furans
A novel synthesis method for 'reversed' diamidino 2,5-aryl- and 2,5-azaheterocycle-substituted furans involves a key Stille cross-coupling reaction between N-(bromoaryl)arenecarboxamidines and 2,5-bis(tri-n-butylstannyl)furan (Hu & Boykin, 2009).
Enzymatic Synthesis of Biobased Polyesters
2,5-Bis(hydroxymethyl)furan, a derivative of 2,5-bis(tri-n-butylstannyl)furan, is used in enzymatic polymerization with various diacid ethyl esters, leading to the formation of novel biobased furan polyesters. These polyesters have applications in the development of biodegradable materials (Jiang et al., 2014).
Antiprotozoal Activity
Derivatives of 2,5-bis(tri-n-butylstannyl)furan have shown promising antiprotozoal activity. Compounds synthesized from this chemical have been effective against Trypanosoma brucei rhodesiense and Plasmodium falciparum, demonstrating potential as antiprotozoal drugs (Ismail et al., 2003).
Regiospecific Synthesis of Disubstituted Thiophenes
The compound also plays a role in the regiospecific synthesis of 3,4-disubstituted furans and thiophenes, showcasing its versatilityin diverse chemical syntheses and applications in medicinal chemistry (Ye, Yu, & Wong, 1997).
Enhanced DNA-binding Affinity
2,5-Bis(4-guanylphenyl)furan, derived from 2,5-bis(tri-n-butylstannyl)furan, exhibits enhanced DNA-binding affinity. This property is significant for its potential use in drug development, particularly for targeting specific DNA sequences (Laughton et al., 1995).
Novel Cyclization Reactions
2,5-Bis(tri-n-butylstannyl)furan is involved in novel cyclization reactions, such as the formation of polysubstituted furans, which has implications in organic synthesis and the development of new chemical entities (Babudri et al., 2007).
Host Molecule for Potassium Fluoride and Other Substances
The compound 2,5-bis(di-tert-butylhydroxysilyl)furan, related to 2,5-bis(tri-n-butylstannyl)furan, acts as a host molecule for substances like potassium fluoride, H2O, NH3, and MeNH2. This unique property could be leveraged in the field of materials science and chemistry for creating specialized host-guest systems (Klingebiel et al., 2002).
Prodrug Synthesis
2,5-Bis(tri-n-butylstannyl)furan derivatives have been used in the synthesis of prodrugs of bis-N-alkylamidines. These prodrugs have shown effectiveness in a rat model for Pneumocystis pneumonia, demonstrating potential for therapeutic applications (Rahmathullah et al., 2008).
Mediator in Intermolecular Free Radical Reactions
The compound serves as a mediator in intermolecular free radical reactions, showcasing its utility in advanced organic synthesis and reaction mechanisms (Hart et al., 1993).
Catalysis in Biomass Conversion
2,5-Bis(tri-n-butylstannyl)furan and its derivatives are significant in the catalytic reduction of biomass-derived furanic compounds, playing a crucial role in biorefinery and the sustainable production of chemicals (Nakagawa, Tamura, & Tomishige, 2013).
Safety And Hazards
Bu3SnFur is considered to have low toxicity but it is recommended to use protective equipment when handling the compound . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
tributyl-(5-tributylstannylfuran-2-yl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUYAXFJUMLGIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56OSn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468839 | |
Record name | 2,5-Bis(tri-n-butylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(tri-n-butylstannyl)furan | |
CAS RN |
193361-76-1 | |
Record name | 2,5-Bis(tri-n-butylstannyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.